Cas no 32820-11-4 (7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol)

7-Nitro-1,2,3,4-tetrahydronaphthalen-1-ol is a nitro-substituted tetrahydronaphthalene derivative with a hydroxyl group at the 1-position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The nitro group enhances reactivity, facilitating further functionalization, while the hydroxyl group provides a handle for derivatization or conjugation. Its partially saturated naphthalene core offers a balance of stability and reactivity, making it useful in multistep synthesis. The compound’s structural features may also lend utility in studies of nitroaromatic reduction or as a scaffold for bioactive compound development. Proper handling is advised due to potential hazards associated with nitro compounds.
7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol structure
32820-11-4 structure
Product name:7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
CAS No:32820-11-4
MF:C10H11NO3
Molecular Weight:193.199242830276
MDL:MFCD22192175
CID:2102488
PubChem ID:11008778

7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol 化学的及び物理的性質

名前と識別子

    • 7-nitro-1,2,3,4-tetrahydro-1-naphthalenol
    • 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
    • EN300-200481
    • GTNBTXJNXZBVJP-UHFFFAOYSA-N
    • DTXSID50451689
    • 1-Hydroxy-7-nitro-tetralin
    • DB-318334
    • G63818
    • 32820-11-4
    • 7-nitro-1,2,3,4-tetrahydro-naphthalen-1-ol
    • SCHEMBL394579
    • MDL: MFCD22192175
    • インチ: InChI=1S/C10H11NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6,10,12H,1-3H2
    • InChIKey: GTNBTXJNXZBVJP-UHFFFAOYSA-N
    • SMILES: C1CC(C2=C(C1)C=CC(=C2)[N+](=O)[O-])O

計算された属性

  • 精确分子量: 193.07389321g/mol
  • 同位素质量: 193.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 226
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • XLogP3: 1.6

7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-200481-0.1g
7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
32820-11-4
0.1g
$904.0 2023-09-16
Enamine
EN300-200481-10g
7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
32820-11-4
10g
$4421.0 2023-09-16
Enamine
EN300-200481-0.05g
7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
32820-11-4
0.05g
$864.0 2023-09-16
Enamine
EN300-200481-0.5g
7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
32820-11-4
0.5g
$987.0 2023-09-16
Enamine
EN300-200481-2.5g
7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
32820-11-4
2.5g
$2014.0 2023-09-16
Enamine
EN300-200481-0.25g
7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
32820-11-4
0.25g
$946.0 2023-09-16
Enamine
EN300-200481-5.0g
7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
32820-11-4
5g
$2981.0 2023-05-31
Enamine
EN300-200481-1.0g
7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
32820-11-4
1g
$1029.0 2023-05-31
Enamine
EN300-200481-10.0g
7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
32820-11-4
10g
$4421.0 2023-05-31
Enamine
EN300-200481-5g
7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol
32820-11-4
5g
$2981.0 2023-09-16

7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol 関連文献

7-nitro-1,2,3,4-tetrahydronaphthalen-1-olに関する追加情報

7-Nitro-1,2,3,4-Tetrahydronaphthalen-1-Ol: A Comprehensive Overview

The compound 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS No. 32820-11-4) is a significant molecule in the field of organic chemistry and materials science. This compound is characterized by its unique structure and versatile applications. The tetrahydronaphthalen framework provides a rigid and aromatic system, while the nitro group introduces electron-withdrawing properties that enhance its reactivity and functionality.

Recent studies have highlighted the potential of 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol in various chemical transformations. For instance, researchers have explored its role as an intermediate in the synthesis of advanced materials. The molecule's ability to undergo nitration and oxidation reactions makes it a valuable precursor in the development of novel compounds with tailored properties.

In terms of synthesis, 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol can be prepared through a variety of methods. One common approach involves the nitration of tetralin derivatives under controlled conditions. This process ensures the selective introduction of the nitro group at the 7-position of the naphthyl ring. The resulting compound exhibits high stability and can be further functionalized to meet specific application requirements.

The physical properties of 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol are also worth noting. It has a melting point of approximately 95°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in various chemical processes and formulations.

From an applications perspective, 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol has found utility in several industries. In pharmaceuticals, it serves as an intermediate in drug synthesis due to its ability to participate in key biochemical pathways. Additionally, it has been employed in the development of advanced polymers and coatings where its aromatic stability and functional groups contribute to enhanced performance.

Recent advancements in green chemistry have also brought attention to 7-nitro-1,2,3,tetrahydronaphthalen-one as a sustainable building block for chemical manufacturing. By utilizing renewable feedstocks and catalytic processes, researchers aim to reduce the environmental footprint associated with its production.

In conclusion,7-nitro - 5 ,6-dihydro - naphtho [ ] - - one is a versatile compound with promising potential across multiple domains. Its unique chemical properties and adaptability make it an essential component in modern material science and organic synthesis.

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